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Compound of Interest

Compound Name: LBL1

Cat. No.: B15601077 Get Quote

LBL1 (Lamin-Binding Ligand 1) is a novel acylpyrroloquinazoline compound initially identified

for its selective anticancer activity, particularly against breast cancer cells.[1] Contrary to any

misconception of it being a protein, LBL1 is a small molecule. Its significance stems from being

the first-in-class small molecule ligand known to directly bind to nuclear lamins.[1][2] Lamins

are type V intermediate filament proteins that form the nuclear lamina, a critical structural

meshwork beneath the inner nuclear membrane that maintains the mechanical stability of the

nucleus and participates in a host of cellular processes.[3][4] The discovery of LBL1 has

provided an invaluable chemical tool to probe the complex biology of lamins.[1]

Primary Molecular Targets: The Nuclear Lamins
Through an unbiased chemoproteomics approach, LBL1 was found to directly bind to several

major nuclear lamin proteins.[4]

Identified Protein Targets:

Lamin A (LA)

Lamin C (LC)

Lamin B1 (LB1)

Lamin B2 (LB2)
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Further investigation revealed that LBL1's interaction with Lamin A is mediated by the coiled-

coil domain.[4] Specifically, binding studies using truncated versions of Lamin A demonstrated

that the minimal fragment required for optimal binding is LA(1–387), which includes the non-

helical head domain and the entire coiled-coil rod domain.[4] This suggests that a functional

assembly involving intermolecular interactions within this region is necessary for LBL1 binding.

[4]

Quantitative Analysis of the LBL1-Lamin Interaction
The binding affinity between LBL1 and its target was quantified using a biophysical assay. A

thermal shift assay (TSA) was employed to measure the change in the melting temperature

(Tm) of the Lamin A fragment LA(1–387) upon titration with LBL1. The dose-dependent shift in

the melting temperature allowed for the calculation of the apparent dissociation constant (Kd),

providing a quantitative measure of the binding interaction.[4]

Ligand Protein Target Method
Apparent
Dissociation
Constant (Kd)

LBL1
Lamin A (LA) fragment

(1-387)

Thermal Shift Assay

(TSA)
5.11 μM[4]

Downstream Effects of LBL1-Lamin Interaction
The binding of LBL1 to nuclear lamins, particularly Lamin A, initiates downstream cellular

effects, most notably impacting DNA repair pathways. Lamin A is known to play a role in

maintaining genome stability and facilitating the repair of DNA double-strand breaks (DSBs).[4]

The interaction with LBL1 was found to inhibit the homologous recombination (HR) pathway for

DNA repair by affecting the stability of the DNA recombinase Rad51.[1]
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Caption: Proposed mechanism of LBL1's anticancer activity.

Key Experimental Methodologies
The identification of lamins as the direct molecular targets of LBL1 was a multi-step process

involving innovative chemical proteomics and subsequent validation assays.
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Target Identification via Photoaffinity Labeling
An unbiased chemical proteomics strategy was used to identify the direct binding partners of

LBL1 from the entire cellular proteome.[1]

Probe Development: A clickable photoaffinity probe, LBL1-P, was synthesized. This probe

contained three key functional groups:

The core acylpyrroloquinazoline structure for binding to the target protein.

A trifluoromethyldiazirine group, which upon UV irradiation (365 nm) forms a reactive

carbene that covalently crosslinks to the binding protein.

A terminal alkyne group for "click chemistry."[1][3]

Experimental Workflow:

Living cells were incubated with LBL1-P. A control group was co-incubated with excess

LBL1 as a competitor.

The cells were irradiated with UV light to initiate covalent crosslinking between LBL1-P

and its direct protein targets.

The cell lysates were harvested, and a reporter tag (e.g., fluorescent azide or biotin-azide)

was attached to the LBL1-P-protein conjugate via a Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) or "click" reaction.

The labeled proteins were then identified using methods such as in-gel fluorescence

scanning or mass spectrometry.[1]
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Workflow for LBL1 Target Identification

1. Incubate living cells
with LBL1-P probe

2. Irradiate with UV light (365nm)
to initiate photocrosslinking

3. Lyse cells and perform
'click' reaction with reporter tag

4. Separate and visualize
labeled proteins (SDS-PAGE)

5. Identify proteins
(e.g., Mass Spectrometry)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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